N-(2-chloroethyl)-4-methoxy-N-methylaniline
CAS No.:
Cat. No.: VC16494560
Molecular Formula: C10H14ClNO
Molecular Weight: 199.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14ClNO |
|---|---|
| Molecular Weight | 199.68 g/mol |
| IUPAC Name | N-(2-chloroethyl)-4-methoxy-N-methylaniline |
| Standard InChI | InChI=1S/C10H14ClNO/c1-12(8-7-11)9-3-5-10(13-2)6-4-9/h3-6H,7-8H2,1-2H3 |
| Standard InChI Key | VTXRZRUDSJATPC-UHFFFAOYSA-N |
| Canonical SMILES | CN(CCCl)C1=CC=C(C=C1)OC |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
N-(2-Chloroethyl)-4-methoxy-N-methylaniline consists of an aniline derivative where the nitrogen atom is substituted with both a methyl group and a 2-chloroethyl chain. The aromatic ring is further functionalized with a methoxy group at the para position (Figure 1). This arrangement confers distinct electronic and steric properties, influencing its reactivity and interactions.
Key structural features:
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Chloroethyl group: Enhances electrophilicity, enabling participation in alkylation reactions.
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Methoxy group: Acts as an electron-donating substituent, activating the aromatic ring toward electrophilic substitution.
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N-Methylation: Reduces basicity compared to primary amines, altering solubility and stability .
Table 1: Molecular Properties of N-(2-Chloroethyl)-4-methoxy-N-methylaniline
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 199.68 g/mol | |
| IUPAC Name | N-(2-Chloroethyl)-4-methoxy-N-methylaniline | |
| Canonical SMILES | CN(CCCl)C1=CC=C(C=C1)OC | |
| InChI Key | VTXRZRUDSJATPC-UHFFFAOYSA-N |
Spectroscopic and Computational Data
While experimental spectroscopic data (e.g., NMR, IR) for this compound is limited in publicly available literature, computational predictions based on its structure suggest characteristic peaks. For instance:
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-NMR: Signals for the methyl group (~3.0 ppm), methoxy protons (~3.8 ppm), and aromatic protons (6.8–7.2 ppm) .
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Mass Spectrometry: A molecular ion peak at m/z 199.68, with fragmentation patterns indicative of chloroethyl and methoxy group loss .
Synthesis and Manufacturing
Synthetic Routes
The primary synthesis method involves reacting 4-methoxy-N-methylaniline with a chloroethylating agent, such as 1-chloro-2-iodoethane, under basic conditions (e.g., potassium carbonate in dimethylformamide).
Key considerations include:
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Temperature: Reactions typically proceed at 60–80°C to balance yield and side-product formation.
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Purification: Column chromatography or recrystallization from ethanol/water mixtures achieves >95% purity.
Industrial-Scale Production
While no large-scale manufacturing processes are documented, pilot-scale protocols suggest continuous-flow reactors could enhance efficiency. Challenges include handling the chloroethyl group’s reactivity and ensuring minimal residual solvents .
Physicochemical Characteristics
Solubility and Stability
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water (<0.1 mg/mL at 25°C).
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Stability: Susceptible to hydrolysis under acidic or alkaline conditions, releasing hydrochloric acid and forming N-(2-hydroxyethyl)-4-methoxy-N-methylaniline .
| Compound | Molecular Formula | Key Differences |
|---|---|---|
| N-Methyl-4-methoxyaniline | Lacks chloroethyl group | |
| N-(2-Bromoethyl)-4-methoxy-N-methylaniline | Bromine substituent alters reactivity |
Future Research Directions
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